Cas no 1505890-22-1 (1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine)

1-(2,4-Dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine is a synthetically derived amine compound featuring a cyclopropane ring and a dimethoxyphenylmethyl substituent. Its unique structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of methoxy groups enhances electron density, potentially improving reactivity in electrophilic substitution or coupling reactions. The cyclopropane ring contributes steric and electronic effects, which may influence binding affinity in target applications. This compound is characterized by its stability under standard conditions and compatibility with common organic solvents, making it suitable for further functionalization. Its precise applications depend on downstream derivatization and specific research or industrial contexts.
1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine structure
1505890-22-1 structure
Product name:1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine
CAS No:1505890-22-1
MF:C13H19NO2
MW:221.29546380043
CID:6309449
PubChem ID:83691085

1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine
    • EN300-1819169
    • 1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
    • 1505890-22-1
    • Inchi: 1S/C13H19NO2/c1-14-13(6-7-13)9-10-4-5-11(15-2)8-12(10)16-3/h4-5,8,14H,6-7,9H2,1-3H3
    • InChI Key: COIFQWJNHKFMNS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CC1(CC1)NC)OC

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 2.2

1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819169-0.1g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
0.1g
$968.0 2023-09-19
Enamine
EN300-1819169-0.05g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
0.05g
$924.0 2023-09-19
Enamine
EN300-1819169-2.5g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
2.5g
$2155.0 2023-09-19
Enamine
EN300-1819169-1g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
1g
$1100.0 2023-09-19
Enamine
EN300-1819169-5g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
5g
$3189.0 2023-09-19
Enamine
EN300-1819169-5.0g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
5g
$3189.0 2023-06-01
Enamine
EN300-1819169-0.25g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
0.25g
$1012.0 2023-09-19
Enamine
EN300-1819169-1.0g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
1g
$1100.0 2023-06-01
Enamine
EN300-1819169-10.0g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
10g
$4729.0 2023-06-01
Enamine
EN300-1819169-0.5g
1-[(2,4-dimethoxyphenyl)methyl]-N-methylcyclopropan-1-amine
1505890-22-1
0.5g
$1056.0 2023-09-19

Additional information on 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine

Comprehensive Overview of 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 1505890-22-1)

1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 1505890-22-1) is a specialized organic compound with a unique structural framework that combines a cyclopropylamine core with a 2,4-dimethoxyphenyl substituent. This molecular architecture makes it an intriguing subject for researchers in medicinal chemistry, material science, and synthetic organic chemistry. The compound's N-methylcyclopropanamine moiety is particularly noteworthy, as it is a key pharmacophore in several bioactive molecules.

The growing interest in 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine is evident from its increasing mentions in patent literature and academic publications. Researchers are exploring its potential as a building block for novel central nervous system (CNS) targeting compounds, given the known biological activity of similar arylalkylamine derivatives. The dimethoxy aromatic system in its structure is particularly interesting for drug design, as such motifs often contribute to improved metabolic stability and membrane permeability.

From a synthetic chemistry perspective, CAS 1505890-22-1 presents interesting challenges and opportunities. The cyclopropane ring in its structure is a valuable synthetic target due to the ring strain that can influence both reactivity and biological activity. Current research trends focus on developing more efficient synthetic routes to this compound, with particular attention to stereoselective synthesis methods that could access enantiomerically pure forms of the molecule.

The physicochemical properties of 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine make it suitable for various applications in material science. The electron-rich aromatic system combined with the basic amine functionality suggests potential uses in advanced materials, including organic semiconductors or ligands for metal-organic frameworks. These applications align with current industry demands for novel organic materials with tailored electronic properties.

In the context of drug discovery, the structural features of N-methylcyclopropan-1-amine derivatives are receiving renewed attention. The compound's potential as a serotonergic modulator precursor is being investigated, given the known activity of structurally related compounds in neurological pathways. However, it's important to note that all research applications must comply with appropriate regulatory frameworks and ethical guidelines.

The commercial availability of 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine (CAS 1505890-22-1) has increased in recent years, reflecting growing research interest. Suppliers typically offer this compound with high purity specifications (>95% by HPLC), meeting the stringent requirements of pharmaceutical and materials science research. Current market trends show steady demand from both academic and industrial research sectors.

Analytical characterization of 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's identity and purity, which are critical for research applications. The proton NMR spectrum of this compound shows characteristic signals for the methoxy groups (around 3.8 ppm) and the cyclopropyl protons (distinct multiplet patterns).

Storage and handling recommendations for CAS 1505890-22-1 follow standard laboratory practices for amine-containing compounds. The material should be stored in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment should be used when handling the compound, in accordance with general laboratory safety protocols.

The future research directions for 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine are likely to focus on its potential as a versatile synthetic intermediate. The compound's unique combination of structural features makes it valuable for developing new structure-activity relationship studies in medicinal chemistry and for creating novel functional materials. As synthetic methodologies continue to advance, we can expect to see more efficient routes to this and related compounds emerging in the literature.

For researchers interested in cyclopropylamine derivatives or dimethoxyphenyl-containing compounds, 1-(2,4-dimethoxyphenyl)methyl-N-methylcyclopropan-1-amine represents an interesting case study in molecular design. Its balanced combination of aromatic and aliphatic character, along with the strategically placed amine functionality, offers multiple opportunities for further chemical modification and exploration of structure-property relationships.

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